
2'-3'-cyclic GMP-AMP sodium
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Overview
Description
2'-3'-Cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) sodium is a cyclic dinucleotide second messenger synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), such as microbial or mislocalized self-DNA . Structurally, it consists of a guanosine and adenosine monophosphate linked via mixed 2'-5' and 3'-5' phosphodiester bonds, forming a unique "2'3'" configuration . This molecule activates the stimulator of interferon genes (STING), triggering downstream signaling cascades that induce type I interferons (IFNs) and pro-inflammatory cytokines, critical for antiviral and antitumor immunity . Its sodium salt form enhances solubility and stability, making it suitable for research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-cGAMP sodium salt involves the enzymatic reaction of cGAMP synthase with cytoplasmic DNA. The compound can be resuspended in endotoxin-free water for various concentrations . The preparation process includes mixing the solid compound with an acid, filtering the mixture, heating the solution, and crystallization .
Industrial Production Methods: Industrial production of 2’,3’-cGAMP sodium salt typically involves large-scale enzymatic reactions followed by purification processes such as anion exchange chromatography. This method achieves high yields and purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Structural Characteristics
2',3'-cGAMP sodium salt (C₂₀H₂₂N₁₀Na₂O₁₃P₂) features:
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Phosphodiester linkages : A 2'−5′ bond between guanosine and adenosine, and a 3'−5′ bond between adenosine and guanosine (Figure 1A) .
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Conformation : Distinct CD spectroscopy profiles compared to other cGAMP isomers (e.g., 3'3'-cGAMP), driven by its non-canonical linkages .
Table 1: Key Structural Properties
Property | Value/Description | Source |
---|---|---|
Molecular weight | 718.4 g/mol | |
Solubility | 50 mg/mL in water | |
Phosphodiester linkages | 2'−5′ (GMP-AMP), 3'−5′ (AMP-GMP) | |
STING binding affinity | Kd = 3.79 nM (human), 120 nM (rat) |
Degradation Pathways
2',3'-cGAMP is metabolized by extracellular and intracellular enzymes:
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ENPP1 : Hydrolyzes 2',3'-cGAMP into linear 5'-pApG, reducing STING activation (t₁/₂ = ~2 hours in serum) .
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Poxins : Viral nucleases cleave 2',3'-cGAMP, but not 3',2'-cGAMP, enabling immune evasion (Figure 3B) .
Table 4: Degradation Kinetics
Enzyme | Substrate | Activity (nmol/min/µg) | Source |
---|---|---|---|
ENPP1 | 2',3'-cGAMP | 12.5 ± 1.2 | |
Poxin | 2',3'-cGAMP | Complete cleavage in 30 min |
Functional Implications
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STING activation : 2',3'-cGAMP induces a closed STING conformation, enabling TBK1-IRF3 signaling (Figure 4C–D) .
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Therapeutic potential : Stabilized analogs resist ENPP1 degradation, enhancing antitumor immunity .
Detection Methods
Scientific Research Applications
2’,3’-cGAMP sodium salt has a wide range of scientific research applications. It is used to study the type I interferon response to cytosolic DNA and to identify small compounds capable of binding human stimulator of interferon genes . In medicine, it is explored for its potential in immunotherapy, particularly in cancer treatment . The compound is also used in various biological studies to understand the mechanisms of innate immunity and antiviral responses .
Mechanism of Action
The mechanism of action of 2’,3’-cGAMP sodium salt involves its production by cGAMP synthase in response to cytoplasmic DNA. The compound binds to and activates the stimulator of interferon genes, which in turn induces the production of type I interferons and pro-inflammatory cytokines via the TANK-binding kinase 1/interferon regulatory factor 3 pathway and the NF-κB pathway . This activation promotes the innate immune response and has antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Cyclic dinucleotides (CDNs) share a conserved scaffold but differ in nucleobase composition, linkage stereochemistry, and biological activity. Below is a comparative analysis:
Key Findings
Linkage Specificity Determines STING Activation :
- 2'3'-cGAMP’s mixed 2'-5' and 3'-5' linkages confer optimal binding to the STING dimer, triggering robust IFN-I responses . In contrast, bacterial CDNs like 3'3'-cGAMP and c-di-GMP exhibit weaker interactions due to homogeneous 3'-5' linkages .
- Structural studies show that human STING undergoes conformational changes upon 2'3'-cGAMP binding, facilitating TBK1 recruitment and IRF3 phosphorylation .
Evolutionary Divergence :
- The cGAS-STING pathway in mammals likely evolved from bacterial immune systems, where DncV produces 3'3'-cGAMP for colonization . However, mammalian 2'3'-cGAMP is specialized for cross-species immune signaling .
Therapeutic Implications :
- 2'3'-cGAMP outperforms bacterial CDNs in preclinical studies due to superior STING activation. For example, RU.521, a cGAS inhibitor, reduces autoimmune IFN-I production without affecting bacterial CDN pathways .
- Bacterial c-di-GMP and c-di-AMP are being repurposed as adjuvants but require chemical modifications to enhance stability and potency in humans .
Stability and Detection
Biological Activity
2'-3'-Cyclic GMP-AMP sodium (2'3'-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response by acting as a second messenger. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, leading to the activation of the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2'3'-cGAMP, its mechanisms of action, and its implications in immunotherapy and antiviral defense.
2'3'-cGAMP functions primarily through its interaction with STING, an adaptor protein located in the endoplasmic reticulum. Upon binding to STING, 2'3'-cGAMP triggers downstream signaling pathways that promote the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. The key steps in this process are summarized below:
- Synthesis : cGAS recognizes cytosolic DNA and catalyzes the formation of 2'3'-cGAMP.
- STING Activation : 2'3'-cGAMP binds to STING with a high affinity (Kd values of 3.79 nM for human STING and 120 nM for rat STING) .
- Signal Transduction : Activated STING recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).
- Cytokine Production : IRF3 translocates to the nucleus, promoting transcription of type I interferons and other inflammatory cytokines .
Biological Activities
Research has demonstrated various biological activities associated with 2'3'-cGAMP:
- Antiviral Responses : Enhances the host's ability to combat viral infections by inducing an antiviral state through IFN production.
- Tumor Immunity : Acts as an adjuvant in cancer therapies by stimulating immune responses against tumors .
- Macrophage Polarization : Induces repolarization of M2 macrophages, which can enhance anti-tumor immunity .
Data Table: Comparison of cGAMP Variants
The following table summarizes the binding affinities of different cGAMP variants to STING:
Compound | Kd Value (nM) |
---|---|
2'3'-cGAMP | 3.79 |
3'3'-cGAMP | 1,210 |
3'2'-cGAMP | 1,610 |
3'5'-cGAMP | 1,040 |
2'2'-cGAMP | 287 |
Case Studies
Several studies have highlighted the therapeutic potential of 2'3'-cGAMP:
- Zhang et al. (2013) demonstrated that cyclic GMP-AMP containing mixed phosphodiester linkages serves as a high-affinity ligand for STING, emphasizing its role in innate immunity .
- Abe & Barber (2014) explored how cytosolic DNA-mediated immune responses require STING activation, revealing insights into its role in inflammatory diseases .
- Downey et al. (2014) reported that DMXAA, a compound similar to cGAMP, caused tumor-specific vascular disruption and induced M2 macrophage repolarization, suggesting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What is the enzymatic mechanism of 2',3'-cGAMP synthesis by cGAS, and how can its production be validated in vitro?
- Methodological Answer : cGAS synthesizes 2',3'-cGAMP via a two-step reaction: (1) ATP and GTP are bound to cGAS in the presence of cytosolic dsDNA, and (2) cGAS catalyzes the formation of two phosphodiester bonds (2'-5' and 3'-5') between GMP and AMP. To validate production, researchers can use in vitro enzymatic assays with purified cGAS, dsDNA (e.g., 45-mer ISD DNA), and substrates (ATP/GTP). Reaction products are analyzed via HPLC or LC-MS to confirm 2',3'-cGAMP specificity .
Q. How can 2',3'-cGAMP levels be quantified in cellular or tissue samples?
- Methodological Answer : Quantification methods include:
- ELISA : Commercial kits detect 2',3'-cGAMP using competitive binding with anti-cGAMP antibodies (limit of detection: ~0.1 nM) .
- LC-MS/MS : Provides high sensitivity and specificity, distinguishing 2',3'-cGAMP from isomers (e.g., 3',3'-cGAMP). Stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-cGAMP) improve accuracy .
- Reporter cell lines : STING-dependent luciferase assays in HEK293T cells transfected with IFN-β promoters .
Q. What experimental models are appropriate to study 2',3'-cGAMP-STING signaling in innate immunity?
- Methodological Answer :
- Primary cells : Bone marrow-derived macrophages (BMDMs) from WT vs. STING<sup>−/−</sup> or cGAS<sup>−/−</sup> mice to assess IFN-β production .
- In vivo models : Intraperitoneal injection of 2',3'-cGAMP in obese mice to study metabolic inflammation, or tumor-bearing models to evaluate antitumor immunity .
- Structural studies : Co-crystallization of 2',3'-cGAMP with STING (residues 140–379) for X-ray diffraction analysis .
Q. How does 2',3'-cGAMP differ structurally from bacterial cyclic dinucleotides (e.g., c-di-GMP)?
- Methodological Answer : 2',3'-cGAMP contains mixed 2'-5' and 3'-5' phosphodiester linkages, whereas bacterial c-di-GMP has two 3'-5' bonds. Structural differences are validated via:
- NMR spectroscopy : Distinct chemical shifts for 2',3'-cGAMP’s adenine H2 proton (~8.3 ppm) .
- Crystallography : STING binds 2',3'-cGAMP via hydrogen bonds with Arg238 and Thr240, unlike c-di-GMP .
Q. What controls are essential when testing 2',3'-cGAMP activity in cell-based assays?
- Methodological Answer :
- Negative controls : Use STING-deficient cells or competitive inhibitors (e.g., H-151) to confirm pathway specificity .
- Solvent controls : DMSO (if dissolved) at equivalent concentrations to rule out solvent toxicity.
- Endotoxin testing : Confirm absence of LPS contamination using HEK-Blue™ TLR4 reporter cells .
Advanced Research Questions
Q. How can contradictory roles of 2',3'-cGAMP in cancer progression (pro-tumor vs. antitumor) be reconciled?
- Methodological Answer : Context-dependent effects arise from:
- Cell type : Tumor cell-autonomous responses (apoptosis) vs. stromal cell non-autonomous effects (immunosuppression). Use co-culture systems with cancer-associated fibroblasts (CAFs) and T cells to model interactions .
- Dose dependency : Low doses may promote chronic inflammation, while high doses drive acute STING activation. Titrate 2',3'-cGAMP (e.g., 1–50 µM) in tumor organoids .
Q. What experimental strategies address the instability of 2',3'-cGAMP in physiological conditions?
- Methodological Answer :
- Chemical stabilization : Use phosphorothioate analogs (e.g., 2',3'-cGAMP-S) to resist phosphatase degradation .
- Nanoparticle delivery : Encapsulate 2',3'-cGAMP in lipid or polymer nanoparticles to prolong half-life in vivo .
- Cold-chain handling : Store lyophilized 2',3'-cGAMP at −80°C and prepare fresh solutions for assays .
Q. How can researchers dissect cell type-specific responses to 2',3'-cGAMP in metabolic tissues?
- Methodological Answer :
- Single-cell RNA-seq : Profile adipocytes, hepatocytes, and macrophages from 2',3'-cGAMP-treated obese mice to identify IFN-β-dependent vs. independent pathways .
- Conditional knockouts : Use STING<sup>flox/flox</sup> mice crossed with tissue-specific Cre drivers (e.g., Alb-Cre for hepatocytes) .
Q. What structural features of 2',3'-cGAMP are critical for STING dimerization and downstream signaling?
- Methodological Answer :
- Mutagenesis studies : Introduce STING mutations (e.g., R232H, G230A) to disrupt 2',3'-cGAMP binding.
- FRET assays : Monitor STING conformational changes using CFP/YFP-tagged STING constructs .
- HDX-MS : Map hydrogen-deuterium exchange to identify STING regions stabilized by 2',3'-cGAMP .
Q. How do researchers address discrepancies in reported binding affinities of 2',3'-cGAMP for STING?
Properties
CAS No. |
2734858-36-5 |
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Molecular Formula |
C20H22N10Na2O13P2 |
Molecular Weight |
718.4 g/mol |
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
CNVCOPPPOWRJAV-DQNSRKNCSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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